tert-Butyl (3R)-3-benzoylpiperidine-1-carboxylate
Description
Historical Evolution of Benzoylpiperidine Motifs in Drug Discovery
The benzoylpiperidine motif emerged as a pharmacologically significant scaffold following the serendipitous discovery of ketanserin in the 1980s. As the prototypical 5-HT₂ serotonin antagonist, ketanserin’s 4-fluorobenzoylpiperidine core demonstrated unexpected polypharmacology, binding multiple receptor subtypes while maintaining favorable pharmacokinetics. This dual capacity for target engagement and drug-like behavior catalyzed systematic exploration of benzoylpiperidine derivatives.
By the early 2000s, structure-activity relationship (SAR) studies revealed the scaffold’s adaptability. For instance, replacing ketanserin’s quinazoline-2,4-dione moiety with simpler N-aryl groups produced compounds like N-(4-phenylbutyl)-4-(4-fluorobenzoyl)piperidine, which retained nanomolar 5-HT₂ affinity (Kᵢ = 5.3 nM vs. ketanserin’s 3.5 nM). Concurrently, radioligands such as [¹⁸F]altanserin leveraged the benzoylpiperidine core for positron emission tomography (PET) imaging of 5-HT₂ receptors in vivo, confirming its blood-brain barrier permeability and in vivo stability.
The 2010s saw deliberate exploitation of benzoylpiperidine’s bioisosteric potential. Researchers recognized its capacity to mimic piperazine’s conformational flexibility while avoiding metabolic liabilities associated with N-oxidation. This spurred its incorporation into diverse therapeutic agents:
Conceptual Framework of Structural Privilege in Pharmaceutical Design
The privileged status of benzoylpiperidine derivatives arises from three intersecting properties:
1. Conformational Restriction vs. Flexibility Balance
The piperidine ring adopts both chair and boat conformations, enabling adaptation to divergent binding pockets. Quantum mechanical studies show the N-benzoyl group restricts axial-equatorial isomerism, reducing entropy penalties upon target binding. This balance is exemplified in tert-butyl (3R)-3-benzoylpiperidine-1-carboxylate, where stereochemistry at C3 and the tert-butoxycarbonyl (Boc) group enforce a preferential chair conformation with pseudo-axial benzoyl orientation.
2. Bioisosteric Versatility
Benzoylpiperidine serves as a non-classical bioisostere for multiple pharmacophores:
3. Synthetic Tractability
Modern routes to this compound derivatives exploit asymmetric catalysis. A representative sequence involves:
- Enzymatic resolution of racemic 3-benzoylpiperidine using Candida antarctica lipase B (CAL-B)
- Boc protection under Schotten-Baumann conditions (89% yield, >99% ee)
- Late-stage diversification via Suzuki-Miyaura coupling on halogenated benzoyl rings
This synthetic flexibility enables rapid generation of analog libraries for structure-based optimization campaigns.
4. Pharmacophoric Vector Control
The scaffold’s three-dimensional arrangement positions substituents in spatially distinct vectors:
- Axial (Boc group) : Modulates membrane permeability via tert-butyl’s logD contribution
- Equatorial (benzoyl) : Engages aromatic stacking interactions in binding pockets
- Piperidine nitrogen : Serves as hydrogen bond acceptor or forms salt bridges
Molecular dynamics simulations demonstrate that these vectors allow simultaneous engagement of orthosteric and allosteric sites in G protein-coupled receptors (GPCRs).
Properties
IUPAC Name |
tert-butyl (3R)-3-benzoylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-11-7-10-14(12-18)15(19)13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHREUKCPRMRTC-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901202058 | |
| Record name | 1,1-Dimethylethyl (3R)-3-benzoyl-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901202058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884510-87-6 | |
| Record name | 1,1-Dimethylethyl (3R)-3-benzoyl-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884510-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (3R)-3-benzoyl-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901202058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R)-3-benzoylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and benzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the piperidine derivative: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials.
Introduction of the tert-butyl group: tert-Butyl chloroformate is reacted with the piperidine derivative to introduce the tert-butyl group.
Addition of the benzoyl group: Benzoyl chloride is then added to the reaction mixture to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing precise control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R)-3-benzoylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and manganese catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as cyanide ions (CN-) and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols, while reduction can produce amines.
Scientific Research Applications
tert-Butyl (3R)-3-benzoylpiperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of tert-Butyl (3R)-3-benzoylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group influences the compound’s reactivity and stability, while the benzoyl group contributes to its binding affinity with target molecules. The piperidine ring plays a crucial role in the compound’s overall structure and function .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural differences among tert-Butyl (3R)-3-benzoylpiperidine-1-carboxylate and related compounds:
Key Observations :
Comparison :
Physical and Chemical Properties
Insights :
- Crystallinity: The carbamoyl-methoxyimino analog exhibits high crystallinity (validated by X-ray data), whereas Boc-protected oxopiperidine derivatives are often amorphous.
- Stability: All compounds are stable under recommended storage conditions (e.g., refrigeration, inert atmospheres) .
Biological Activity
tert-Butyl (3R)-3-benzoylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a tert-butyl group and a benzoyl moiety, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
The synthesis of this compound typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and benzoyl chloride under controlled conditions. The reaction proceeds through several stages, including the formation of the piperidine ring, introduction of the tert-butyl group, and addition of the benzoyl group.
Anticancer Potential
Research indicates that compounds within the benzoylpiperidine class, including this compound, exhibit notable anticancer activity. For instance, studies have shown that related benzoylpiperidine derivatives can induce cytotoxicity and apoptosis in various cancer cell lines. One study found that these compounds demonstrated IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells . This suggests that modifications to the benzoyl moiety can enhance biological activity through improved binding affinity to target proteins.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets. The structural components—particularly the piperidine ring—play a critical role in mediating these interactions, influencing both reactivity and binding affinity . The compound's ability to act as a reversible inhibitor has been highlighted in studies focusing on its effects on various enzyme systems.
Case Study 1: Inhibition of Cancer Cell Proliferation
A recent study evaluated the antiproliferative effects of benzoylpiperidine derivatives on human breast cancer cells (MDA-MB-231 and MCF-7). The results indicated that these compounds significantly inhibited cell growth with IC50 values suggesting effective therapeutic potential . The study emphasized the importance of structural modifications in enhancing efficacy.
Case Study 2: Antimicrobial Activity
Another area of investigation has been the antimicrobial properties of related piperidine derivatives. Compounds similar to this compound were screened against multidrug-resistant bacterial strains, demonstrating promising activity while exhibiting selectivity over mammalian cells . This highlights the potential for developing new antimicrobial agents from this chemical class.
Data Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl (3R)-3-benzoylpiperidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves Boc-protection of the piperidine nitrogen, followed by stereoselective benzoylation at the 3-position. Key steps include:
- Boc Protection : Reaction with tert-butyl chloroformate (Boc-Cl) under basic conditions (e.g., NaHCO₃) to introduce the Boc group .
- Stereoselective Benzoylation : Use of chiral catalysts or enantioselective reagents to achieve the (R)-configuration. For example, asymmetric Friedel-Crafts acylation may be employed .
- Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and reaction time (12–24 hrs) can improve yield (typically 60–85%) and enantiomeric excess (≥95%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify stereochemistry and benzoyl group integration. For example, the downfield shift of the carbonyl carbon (δ ~170 ppm) confirms benzoylation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]+ at m/z ~332.2) .
- Infrared Spectroscopy (IR) : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (Boc group) confirm functional groups .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to potential volatile reagents (e.g., Boc-Cl).
- Waste Disposal : Neutralize acidic/basic residues before disposal. Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during large-scale synthesis, and what analytical methods detect racemization?
- Methodological Answer :
- Chiral HPLC : Monitors enantiomeric excess (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase) .
- Circular Dichroism (CD) : Detects conformational changes in the piperidine ring that may indicate racemization .
- Process Design : Continuous flow reactors reduce racemization risk by minimizing residence time at high temperatures .
Q. How do conflicting data on benzoylation reaction mechanisms (e.g., nucleophilic vs. electrophilic pathways) impact synthetic strategy?
- Methodological Answer :
- Mechanistic Studies : Use kinetic isotope effects (KIE) or DFT calculations to differentiate pathways. For example, a primary KIE supports nucleophilic attack by the piperidine nitrogen .
- Contradiction Resolution : If electrophilic acylation dominates, optimize Lewis acid catalysts (e.g., AlCl₃) to enhance regioselectivity .
Q. What role does the benzoyl group play in modulating biological activity, and how can this be studied experimentally?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituted benzoyl groups (e.g., electron-withdrawing -NO₂) and test inhibitory activity against target enzymes .
- Biological Assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to biological targets (e.g., kinases) .
Q. How can computational modeling predict reactivity or metabolic pathways of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition states for benzoylation or hydrolysis of the Boc group .
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolic sites (e.g., hydroxylation at C4 of piperidine) .
Data Contradiction Analysis
Q. Discrepancies in reported melting points (e.g., 67–72°C vs. 75–78°C): How should researchers validate such data?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
